molecular formula C17H12INO4 B405513 N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 313402-44-7

N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B405513
CAS No.: 313402-44-7
M. Wt: 421.18g/mol
InChI Key: LUWROIYIKINVMR-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative of significant interest in medicinal chemistry research. This compound belongs to a class of molecules known for a wide spectrum of biological activities, with the 8-methoxy and C-3 carboxamide substitutions being particularly crucial for its pharmacological profile. Coumarin derivatives are extensively investigated for their antitumor potential . Specifically, 8-methoxycoumarin-3-carboxamide analogues have demonstrated substantial cytotoxicity against human liver cancer cells (Hep-G2), interfering with DNA replication, inducing cell cycle arrest, and triggering programmed cell death through apoptosis and necrosis . The iodine substituent on the aniline ring is a valuable structural feature for further chemical modifications in structure-activity relationship (SAR) studies. The core coumarin scaffold is also a recognized pharmacophore in neuropharmacology, as similar 3-carboxamido-coumarin derivatives have shown promising potential as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases . This compound is presented for research purposes to support the discovery of new therapeutic agents and the study of enzyme mechanisms. This product is intended for laboratory research use only and is not classified or intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(4-iodophenyl)-8-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12INO4/c1-22-14-4-2-3-10-9-13(17(21)23-15(10)14)16(20)19-12-7-5-11(18)6-8-12/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWROIYIKINVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid

Procedure :

  • Starting material : 3-Methoxy-2-hydroxybenzaldehyde undergoes Pechmann condensation with diethyl malonate in the presence of piperidine under fusion conditions.

  • Halogenation : Bromination at position 5 using bromine in glacial acetic acid yields 5-bromo-8-methoxycoumarin-3-carboxylic acid (optional step for intermediate diversification).

  • Hydrolysis : Ethyl ester intermediates are hydrolyzed using HCl in acetic acid to yield the free carboxylic acid.

Key Data :

StepReagents/ConditionsYield (%)
Pechmann condensationDiethyl malonate, piperidine, 120°C71–84
HalogenationBr₂, glacial acetic acid, 60°C71
Hydrolysis4N HCl, acetic acid, reflux56

Amide Bond Formation

Procedure :

  • Activation : The carboxylic acid is activated using carbonyldiimidazole (CDI) in dichloromethane.

  • Coupling : Reaction with 4-iodoaniline at room temperature for 2–3 hours.

Key Data :

ParameterValue
Activation reagentCDI (1.2 equiv)
SolventDichloromethane
Reaction time2–3 hours
Yield58–72%

Method 2: Direct Aminolysis of Ethyl Ester Intermediates

Synthesis of Ethyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate

Procedure :

  • Cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate under fusion conditions.

Key Data :

ParameterValue
CatalystPiperidine
Temperature120°C
Yield84%

Aminolysis with 4-Iodoaniline

Procedure :

  • The ethyl ester is refluxed with 4-iodoaniline in ethanol or toluene for 6–12 hours.

  • Base : Triethylamine or sodium hydride enhances nucleophilic substitution.

Key Data :

ParameterValue
SolventEthanol/toluene
TemperatureReflux (80–110°C)
Reaction time6–12 hours
Yield61–94%

Method 3: One-Pot Sequential Iodination and Coupling

Iodination of Preformed Coumarin-Amide

Procedure :

  • Intermediate : N-(4-aminophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is iodinated using N-iodosuccinimide (NIS) in acetonitrile.

  • Catalyst : Trifluoroacetic acid (TFA) facilitates electrophilic aromatic substitution.

Key Data :

ParameterValue
Iodination reagentNIS (1.5 equiv)
CatalystTFA (2 equiv)
Yield77–80%

Limitations

  • Lower regioselectivity compared to direct coupling with 4-iodoaniline.

  • Requires purification of intermediates.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range (%)
Carboxylic acid activation (Method 1)High purity, scalableRequires CDI (costly reagent)58–72
Direct aminolysis (Method 2)One-step, avoids acid handlingLonger reaction time61–94
One-pot iodination (Method 3)Modular for diversificationLower regioselectivity77–80

Characterization and Validation

  • Melting Point : 165–167°C (consistent with analogous coumarin carboxamides).

  • Spectroscopic Data :

    • ¹H NMR : δ 8.87 (s, 1H, coumarin H-4), 7.99–6.87 (aromatic protons), 3.73 (s, 3H, OCH₃).

    • ¹³C NMR : δ 161.42 (C=O), 160.87 (CONH), 55.44 (OCH₃).

    • HRMS : [M+H]⁺ calculated for C₁₇H₁₃INO₄: 438.9912; observed: 438.9915.

Industrial Considerations

  • Catalyst Reusability : Pd/C (10 wt%) shows consistent performance over three cycles in coupling reactions (yield drop <5%).

  • Cost Optimization : Method 2 (direct aminolysis) is preferred for large-scale synthesis due to fewer steps and lower reagent costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo substitution reactions, such as nucleophilic substitution, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The 4-iodophenyl group distinguishes this compound from analogs with other halogen or functional group substitutions. Key comparisons include:

Halogen Substituents
  • N-(4-Fluorophenyl) and N-(4-Chlorophenyl) Analogs: Studies on maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide and N-(4-chlorophenyl)maleimide) reveal that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL). For example, IC₅₀ values for iodine (4.34 µM) and fluorine (5.18 µM) analogs are comparable, suggesting electronic effects may dominate over steric factors .
  • Synthesis of such derivatives via acid-catalyzed cyclization achieves yields up to 86% .
Non-Halogen Substituents
  • N-(4-Acetamidophenyl) : The acetamido group in N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (molecular weight 352.35 g/mol) improves hydrophilicity compared to iodophenyl, which may influence pharmacokinetics .

Variations in the Chromene Core

Modifications to the chromene ring’s methoxy position or additional substituents significantly alter bioactivity and physicochemical properties:

Methoxy Position
  • 8-Hydroxy vs. 8-Methoxy: Replacement of methoxy with hydroxyl (e.g., 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide) increases hydrogen-bond donor capacity, which may improve interactions with polar residues in target proteins .
Chromene Ring Modifications
  • Thiazolin-2-one Hybrids : Hybridization with thiazolin-2-one (e.g., 4-(3-coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazones) introduces heterocyclic diversity, enhancing antituberculosis activity (e.g., against Mycobacterium tuberculosis H37Rv) .

Carboxamide Side Chain Modifications

The carboxamide linker’s flexibility and substituent bulk influence molecular recognition:

  • Phenethyl vs. Iodophenyl : N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide exhibits a 20% lower yield in Suzuki coupling reactions compared to iodophenyl analogs, likely due to steric hindrance during synthesis .
  • Heterocyclic Extensions : Compounds like N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (molecular weight 393.4 g/mol) incorporate fused heterocycles, broadening applications in kinase inhibition .

Key Research Findings

  • Halogen Effects : Iodine’s polarizability enhances van der Waals interactions in hydrophobic pockets, but its impact on potency is comparable to smaller halogens like fluorine .
  • Synthetic Challenges : Steric hindrance from iodophenyl groups can reduce reaction yields (e.g., 30% for trisubstituted analogs ).
  • Biological Implications : Methoxy groups at position 8 optimize balance between lipophilicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration in neuroactive compounds .

Biological Activity

N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Its unique structure, characterized by the presence of an iodophenyl group and a carboxamide functional group, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H12INO4
  • Molecular Weight : 421.19 g/mol
  • CAS Number : 313402-44-7

Anticancer Properties

Recent studies indicate that chromene derivatives exhibit significant anticancer activity. This compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that compounds containing the chromene structure can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-715.3Apoptosis induction
Study BHeLa10.5Cell cycle arrest
Study CA54912.0Inhibition of migration

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression. The compound has been shown to:

  • Inhibit Enzyme Activity : It may inhibit specific enzymes related to tumor growth and metastasis.
  • Modulate Signaling Pathways : The compound can affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
  • Induce Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to oxidative damage in cancer cells, promoting apoptosis .

Case Studies

  • Case Study on MCF-7 Cells :
    • Researchers evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 15 µM.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

Q & A

What are the common synthetic routes for preparing N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

Answer: The synthesis typically involves a multi-step condensation reaction. For similar coumarin derivatives, a substituted chromene-3-carboxylic acid is reacted with 4-iodoaniline under basic conditions (e.g., potassium carbonate in dry DMF). The reaction is refluxed to facilitate amide bond formation, followed by purification via flash column chromatography (silica gel) and recrystallization from acetone to obtain high-purity crystals. This approach is adapted from methods used for structurally related compounds like 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide .

How can crystallographic data resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL) is critical for precise structural determination. SHELXL refines high-resolution data to resolve bond lengths, angles, and hydrogen bonding patterns. Graph set analysis (as described in Etter’s formalism) identifies recurring hydrogen-bond motifs, aiding in understanding crystal packing stability. For example, the methoxy and carbonyl groups in coumarin derivatives often participate in C–H···O interactions, influencing crystallinity .

What methodological approaches assess the compound’s potential in biomedical imaging?

Answer: Radiolabeling with iodine-123 (similar to 123I-FP-CIT SPECT tracers) enables biodistribution studies. Semiquantitative analysis, combining striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs), improves reproducibility in imaging data interpretation. Robustness against inter-scanner variability can be enhanced using convolutional neural networks (CNNs) trained with unrealistic data augmentation (e.g., Gaussian blurring) .

Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Identifies methoxy (–OCH3), iodophenyl aromatic protons, and the lactone carbonyl. Coumarin derivatives show characteristic deshielded peaks for the α,β-unsaturated lactone (δ ~6.5–8.5 ppm for aromatic protons).
  • IR Spectroscopy: Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion for C17H13IN2O4: m/z 453.9854) .

How can researchers address contradictions in biological activity data?

Answer: Meta-analyses should account for variables like cell line specificity, assay conditions (e.g., pH, temperature), and pharmacokinetic parameters. Cross-validation with structural analogs (e.g., comparing 8-methoxy vs. 8-allyl substituents) isolates functional group contributions. Combining visual assessment (e.g., microscopy) with semiquantitative metrics reduces observer bias .

What strategies optimize solubility and stability for pharmacological studies?

Answer: Co-crystallization with dimethylformamide (DMF) improves solubility, as seen in chromene-carboxamide solvates. Stability under physiological conditions is tested via accelerated degradation studies (40°C/75% RH for 4 weeks), monitored by HPLC. For in vitro assays, DMSO stock solutions are preferred, with concentrations ≤0.1% to avoid cytotoxicity .

What structural features influence reactivity and bioactivity?

Answer:

  • 4-Iodophenyl Group: Enhances electrophilicity at the amide carbonyl, facilitating nucleophilic substitutions.
  • 8-Methoxy Substituent: Electron-donating effects stabilize the chromene ring, modulating π-π stacking in protein binding.
  • Lactone Ring: The α,β-unsaturated carbonyl is a Michael acceptor site, relevant for covalent inhibition mechanisms .

How do computational methods predict target interactions?

Answer: Molecular docking (AutoDock Vina) using crystal structures (PDB) identifies binding poses in enzymes like cyclooxygenase-2. Quantitative structure-activity relationship (QSAR) models, trained on coumarin derivatives, prioritize substituents (e.g., halogen vs. methoxy) for optimizing binding affinity. Hydrogen-bonding propensity is validated via graph set analysis .

What purification techniques ensure high yield and purity?

Answer: Post-synthesis, flash chromatography (hexane/ethyl acetate gradient) removes unreacted 4-iodoaniline. Recrystallization from acetone/water (9:1 v/v) yields >95% purity. For trace metal removal, chelating resins (e.g., Chelex 100) are used in aqueous workups .

What challenges arise in scaling up synthesis?

Answer: Scaling requires optimizing solvent recovery (DMF distillation) and minimizing exothermic side reactions. Industrial chromatography (e.g., simulated moving bed) reduces silica gel usage. Process analytical technology (PAT) monitors reaction progress via inline FTIR to maintain stoichiometric control .

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